molecular formula C9H8BNO2 B126008 3-Quinolineboronic acid CAS No. 191162-39-7

3-Quinolineboronic acid

Cat. No.: B126008
CAS No.: 191162-39-7
M. Wt: 172.98 g/mol
InChI Key: YGDICLRMNDWZAK-UHFFFAOYSA-N
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Description

3-Quinolineboronic acid, also known as quinolin-3-ylboronic acid, is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

3-Quinolineboronic acid is a versatile compound that interacts with various targets. It has been used as a reactant in the preparation of P1-substituted symmetry-based human immunodeficiency virus (HIV) protease inhibitors . These inhibitors target the HIV protease, an enzyme crucial for the life-cycle of the virus. Additionally, this compound is also a potential inhibitor of the Staphylococcus aureus NorA efflux pump , which is involved in antibiotic resistance.

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The process allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the construction of organic compounds . The reaction is particularly useful due to its mild conditions and tolerance of various functional groups .

Result of Action

The action of this compound results in the synthesis of complex organic compounds through the Suzuki-Miyaura cross-coupling reaction . For instance, it has been used in the preparation of P1-substituted symmetry-based HIV protease inhibitors, which have antiviral activity against drug-resistant viruses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen . Therefore, the reaction environment needs to be carefully controlled to ensure the successful application of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Quinolineboronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, the reaction of quinoline with boronic acid derivatives under palladium-catalyzed conditions can yield this compound. Another method involves the lithiation of quinoline followed by treatment with boron reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolineboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

  • Quinoline-2-boronic acid
  • 8-Quinolinylboronic acid
  • 4-Isoquinolineboronic acid
  • 3-Pyridinylboronic acid
  • 2-Benzofuranylboronic acid

Comparison: 3-Quinolineboronic acid is unique due to its specific position of the boronic acid group on the quinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in the synthesis of heterocyclic compounds and in medicinal chemistry applications .

Properties

IUPAC Name

quinolin-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDICLRMNDWZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370433
Record name 3-quinolineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191162-39-7
Record name 3-quinolineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3-bromoquinoline (14.6 g (0.07 mole)) in 50 ml of diethylether was added at -40° under argon to a solution of 2 M n-BuLi (37.5 ml (0.075 mole) (in cyclohexane)) in 50 ml Et2O. The reaction mixture was stirred 15 minutes and 0.075 mole (7.8 g, 8.5 ml) trimethylborate was added rapidly over 2 minutes. The mixture was stirred 15 minutes at 0° C. and 4 ml of H2O was added and stirring continued for 30 minutes. The volatiles were evaporated in vacuo to a yellow tar resi-due. The residue was dissolved in 150 ml ethyl alcohol to which was added 4 ml of acetic acid and reflux-ed for 45 minutes. The volatiles were evaporated in vacuo to a yellow oily residue. The residue was stirred with 40 ml of ether to give a yellow solid which was filtered, washed with ether and dried to give 11.14 g of a solid. The solid was stirred in 100 ml of water and filtered to give 3.26 g of a solid after air drying. The crude product was used directly in the next step.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromoquinoline (0.4 mL, 3 mmol) was dissolved in THF, and the solution was cooled to -78° C. To this solution was added t-butyllithium (4.1 mL, 7 mmol), and the reaction mixture was stirred for 20 minutes. Trimethyl borate (0.81 mL, 7.1 mmol) was added at -78° C., and the mixture was stirred and allowed to warm to room temperature. The reaction was quenched with water, and the solvents were removed under vacuum. The residue 180 mg was taken directly to the next step.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-bromoquinoline (Sigma-Aldrich, St. Louis, USA) (1 eq, 14.0 mmol, 1.94 ml) in toluene/THF (4:1, 25 ml), triisopropylborate (1.2 eq, 16.8 mmol, 3.94 ml) is added. The mixture is cooled to −40° C., then n-butyl lithium (1.6 M in THF, 1.2 eq, 17 mmol, 10.5 ml) is added within 30 min. After stirring for additional 30 min at this temperature, the cooling bath is removed and the reaction mixture is allowed to to warm up to −20° C. before quenching with aqueous HCl solution (2 N). The mixture is adjusted to pH 7 by using aqueous NaOH solution (4 N), then it is saturated with NaCl, and extracted with THF. The organic layer is concentrated in vacuo, and the resulting solid is recrystallized in MeCN yielding the title compound, [M+H]+=173.
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 2.5M solution of n-butyllithium in hexane (4.4 ml, 11 mmol) was slowly added to a stirred solution of 3-bromoquinoline (2.08 g, 10 mmol) in anhydrous ether (20 ml), under nitrogen, at −75° C. After a further 20 minutes at −75° C., trimethylborate (1.46 ml, 13 mmol) was added, whereupon the red colour changed to yellow. The reaction mixture was allowed to warm to room temperature and quenched with water, followed by 1M aqueous sodium hydroxide solution (10 ml). The resulting mixture was stirred for 30 minutes and then glacial acetic acid added until a pH ˜5-6 was attained, which generated a gummy precipitate. Diisopropyl ether was added to this mixture, stirring continued for 1 hour and then the clear aqueous and organic phases were decanted from the solid and discarded. The solid residue was dissolved in ethyl acetate and the solution washed with water, dried (MgSO4) and evaporated under reduced pressure to give the title compound as a pale yellow solid (580 mg, 34%). Found: C, 62.74; H, 4.11; N, 7.92. C9H8BNO2 requires C, 62.49; H, 4.66; N, 8.10%. δ(DMSOd6): 7.59 (t,1H), 7.76 (t,1H), 7.98 (m,2H), 8.42 (brs,2H,exchangeable), 8.70 (s,1H), 9.18 (s,1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the fluorescence of 3-quinolineboronic acid change upon binding to carbohydrates and what is the underlying mechanism?

A1: [] this compound exhibits weak fluorescence in its free form due to a lowest (n-π*) excited singlet state. Upon protonation or binding to carbohydrates at suitable pH, the fluorescence intensity significantly increases. This enhancement is attributed to two main factors:

    Q2: Why is this compound considered a promising sensor for carbohydrates, particularly in biological contexts?

    A2: [] this compound shows promise as a carbohydrate sensor due to several key features:

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